

A Comprehensive Toxicological Profile of Substituted Anilines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-2-(4-methylphenoxy)aniline

Cat. No.: B1329025

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for a range of substituted anilines. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This guide summarizes key quantitative toxicological data, details relevant experimental methodologies, and visualizes critical toxicological pathways.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity data for various substituted anilines, providing a comparative overview of their toxic potential.

Acute Oral, Dermal, and Inhalation Toxicity Data

Table 1: Acute Toxicity Data for Substituted Anilines in Rodents

Chemical Name	CAS Number	Oral LD50 (mg/kg, rat)	Dermal LD50 (mg/kg)	Inhalation LC50 (mg/L, 4h, rat)
Aniline	62-53-3	250 - 930[1][2]	820 (rabbit)[3], 1290 (guinea pig)[1]	1.86 - 3.3[1]
2-Chloroaniline	95-51-2	256 (mouse)[3], 1016 (rat)[3]	1000 (rat)[3]	4.2 - 6.1[3]
4-Chloroaniline	106-47-8	300 - 420[4]	360 (rabbit)[5]	2.34[4]
3,4-Dichloroaniline	95-76-1	530 - 880[6]	>1000 (rat)[6]	3.3[6]
2-Nitroaniline	88-74-4	1838[7][8]	>20000 (rabbit) [9]	>2.529 (dust/mist)[9]
3-Nitroaniline	99-09-2	<15 mg/kg (NOEL, 28-day) [4]	-	-
4-Nitroaniline	100-01-6	750[10][11]	>7940[11]	-
o-Toluidine	95-53-4	670 - 940[12]	-	-
p-Toluidine	106-49-0	-	890 (rabbit)[13]	-

Data presented as a range where different studies reported varying values. The species for dermal LD50 is noted in parentheses where it is not the rat.

Aquatic Toxicity Data

Table 2: Aquatic Toxicity of Substituted Anilines

Chemical Name	CAS Number	Daphnia magna EC50 (48h, mg/L)	Algae (<i>Pseudokirchneriella a subcapitata</i>) IC50 (72h, mg/L)
Aniline	62-53-3	0.1 (D. pulex) [14]	-
4-Chloroaniline	106-47-8	0.06 [15]	-
3,4-Dichloroaniline	95-76-1	0.31 - 0.64 [16]	-
o-Anisidine	90-04-0	6.8 [15]	12 (Scenedesmus pannonicus) [15]
o-Toluidine	95-53-4	26 [15]	-

Repeated Dose Toxicity Data (NOAEL)

Table 3: No-Observed-Adverse-Effect Level (NOAEL) for Selected Substituted Anilines

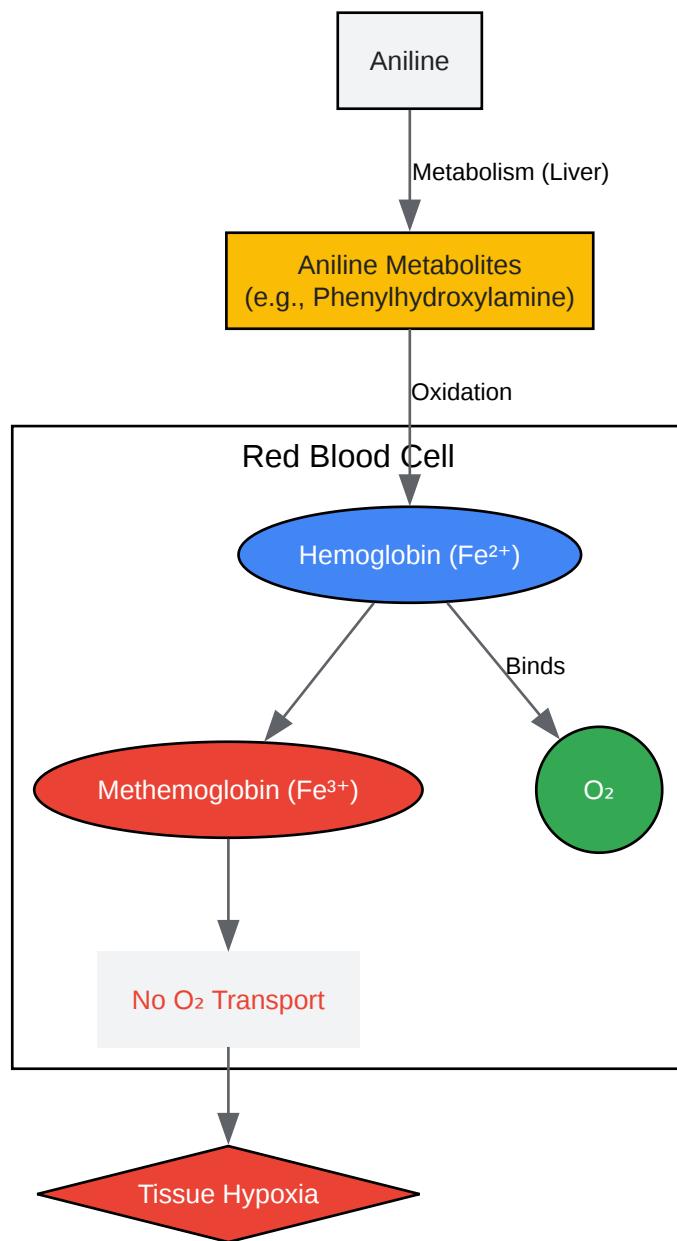
Chemical Name	CAS Number	Study Duration	Route	Species	NOAEL (mg/kg/day)	Key Effects Observed at LOAEL
2-Nitroaniline	88-74-4	9 weeks	Oral	Rat	50[7]	Clinical signs, weight loss
2-Nitroaniline	88-74-4	28 days	Inhalation	Rat	10 mg/m ³ [7]	Slight methemoglobinemia, hematological effects
3-Nitroaniline	99-09-2	28 days	Oral	Rat	<15[4]	Hemolytic anemia, testicular toxicity
4-Nitroaniline	100-01-6	90 days	Oral	Rat	<3[17]	Methemoglobinemia, increased reticulocyte count
2-Chloroaniline	95-51-2	28 days	Inhalation	Rat	6.4 mg/m ³ [13]	Destruction of erythrocytes

Key Toxicological Mechanisms and Signaling Pathways

Substituted anilines exert their toxicity through several key mechanisms, which are visualized in the following diagrams.

Metabolic Activation of Anilines

The toxicity of many anilines is dependent on their metabolic activation, primarily by cytochrome P450 enzymes in the liver. This process can lead to the formation of reactive metabolites that are capable of binding to cellular macromolecules, including DNA, leading to genotoxicity and carcinogenicity.[6]



[Click to download full resolution via product page](#)

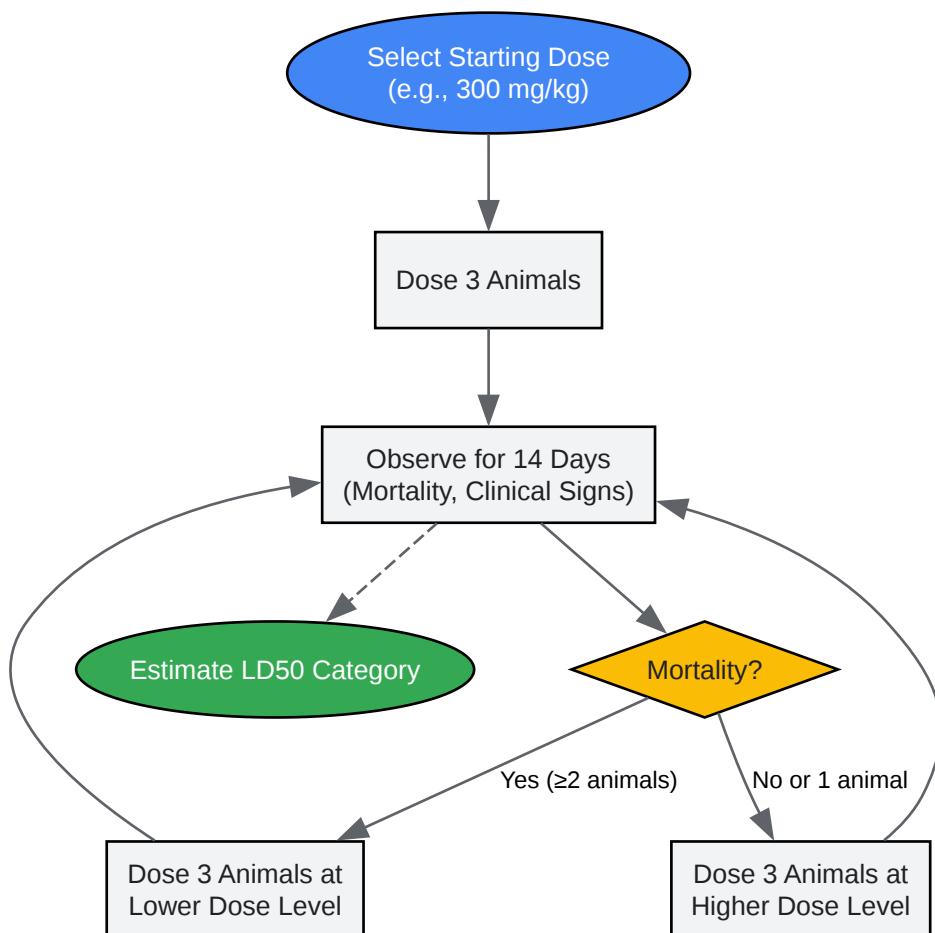
Metabolic activation of substituted anilines leading to DNA adduct formation.

Aniline-Induced Methemoglobinemia

A hallmark of aniline toxicity is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe^{2+}) to the ferric (Fe^{3+}) state, rendering it unable to transport oxygen effectively.[18][19][20] This process is mediated by reactive metabolites of aniline.

[Click to download full resolution via product page](#)

Mechanism of aniline-induced methemoglobinemia.


Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental protocols relevant to the data tables.

Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

- **Test Animals:** Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) of a single sex (usually females, as they are often slightly more sensitive) are used.[21]
- **Housing and Feeding:** Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum, except for a brief fasting period before dosing.[10]
- **Dose Administration:** The test substance is administered in a single dose by gavage. The substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).[10]
- **Dosage Levels:** A stepwise procedure is used with a limited number of animals per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The outcome of the first step determines the next dose level.[21]
- **Observations:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[10][22]
- **Pathology:** At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
- **Data Analysis:** The LD50 is estimated based on the mortality observed at the different dose levels.

[Click to download full resolution via product page](#)

Workflow for the Acute Toxic Class Method (OECD 423).

Daphnia magna Acute Immobilisation Test (Following OECD Guideline 202)

This test determines the acute toxicity of substances to the freshwater invertebrate *Daphnia magna*.

- Test Organism: Young daphnids (less than 24 hours old) are used for the test.[\[23\]](#)
- Test Conditions: The test is conducted in a defined aqueous medium under controlled temperature (e.g., $20 \pm 1^\circ\text{C}$) and photoperiod (e.g., 16 hours light, 8 hours dark). The daphnids are not fed during the test.[\[23\]](#)

- **Test Concentrations:** A series of at least five test concentrations of the substance are prepared in the test medium. A control group without the test substance is also included.
- **Procedure:** A group of daphnids (e.g., 20 daphnids, divided into four replicates of five) is exposed to each test concentration for 48 hours.[23]
- **Observations:** The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
- **Data Analysis:** The concentration that causes immobilisation in 50% of the daphnids (EC50) at 48 hours is calculated using statistical methods.

Algal Growth Inhibition Test (Following OECD Guideline 201)

This test assesses the effects of a substance on the growth of a freshwater green alga, such as *Pseudokirchneriella subcapitata*.

- **Test Organism:** An exponentially growing culture of the selected algal species is used to inoculate the test cultures.[3]
- **Test Conditions:** The test is performed in a nutrient-rich medium under constant illumination and temperature (e.g., 21-24°C).[24]
- **Test Concentrations:** A range of at least five concentrations of the test substance is prepared in the growth medium. A control group is also included.[24]
- **Procedure:** Replicate test cultures are inoculated with a low concentration of algal cells and incubated for 72 hours.[25]
- **Measurements:** Algal growth is measured at least every 24 hours by determining the cell concentration or a surrogate parameter like fluorescence.[26]
- **Data Analysis:** The inhibition of growth in relation to the control is calculated for each test concentration. The concentration that causes a 50% inhibition of growth (IC50) is determined.

Conclusion

This technical guide provides a consolidated resource on the toxicology of substituted anilines, intended to support the research and development activities of scientists and drug development professionals. The presented data highlights the considerable variability in the toxicity of these compounds, emphasizing the importance of careful structure-activity relationship analysis and thorough toxicological evaluation. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for further investigation and risk assessment of this important class of chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. [Twenty-eight day repeated dose toxicity test of m-nitroaniline in F344 rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. researchgate.net [researchgate.net]
- 9. DNA Adduct Formation from Metabolic 5'-Hydroxylation of the Tobacco-Specific Carcinogen N'-Nitrosonornicotine in Human Enzyme Systems and in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Daphnia magna as a test animal in acute and chronic toxicity tests | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. hpprtv.ornl.gov [hpprtv.ornl.gov]
- 18. Subanesthetic concentrations of drugs inhibit cytochrome P450-mediated metabolism of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [www.cdc.gov]
- 20. Methemoglobinemia - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. fda.gov [fda.gov]
- 23. estudogeral.uc.pt [estudogeral.uc.pt]
- 24. oecd.org [oecd.org]
- 25. Biological test method: growth inhibition test using a freshwater alga - Canada.ca [canada.ca]
- 26. gobio-gmbh.de [gobio-gmbh.de]
- To cite this document: BenchChem. [A Comprehensive Toxicological Profile of Substituted Anilines: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329025#toxicological-data-for-substituted-anilines>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com